molecular formula C23H24ClN5O2 B2698275 4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251682-68-4

4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2698275
CAS No.: 1251682-68-4
M. Wt: 437.93
InChI Key: YJVALANFOFSSKI-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a triazole ring, a piperidine ring, and a benzamide group

Preparation Methods

The synthesis of 4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Group: This step involves the reaction of the intermediate compound with 4-chlorobenzoyl chloride under basic conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols.

Scientific Research Applications

4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity, while the benzamide group can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar compounds include:

    4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide: This compound has an acetamide group instead of a benzamide group, which can affect its binding affinity and solubility.

    4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)phenylacetamide: This compound has a phenylacetamide group, which can influence its overall stability and reactivity.

The uniqueness of 4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide lies in its specific combination of functional groups, which can provide a balance of stability, solubility, and binding affinity.

Properties

IUPAC Name

4-chloro-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-15-3-8-20(13-16(15)2)29-14-21(26-27-29)23(31)28-11-9-19(10-12-28)25-22(30)17-4-6-18(24)7-5-17/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVALANFOFSSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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